molecular formula C19H19BrO B3155312 (2E)-1-(3-Bromophenyl)-3-(4-tert-butylphenyl)prop-2-en-1-one CAS No. 797011-60-0

(2E)-1-(3-Bromophenyl)-3-(4-tert-butylphenyl)prop-2-en-1-one

Cat. No. B3155312
CAS RN: 797011-60-0
M. Wt: 343.3 g/mol
InChI Key: CSFFSPXWXPVZEG-FMIVXFBMSA-N
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Description

(2E)-1-(3-Bromophenyl)-3-(4-tert-butylphenyl)prop-2-en-1-one, also known as BRB-2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Molecular Structure and Crystal Packing

(2E)-1-(3-Bromophenyl)-3-(4-tert-butylphenyl)prop-2-en-1-one and its related compounds have been extensively studied for their molecular structures and crystal packing. The prop-2-en-1-one unit is generally planar and forms various dihedral angles with the attached phenyl rings, contributing to the overall molecular conformation and stability. For instance, (E)-3-(Anthracen-9-yl)-1-(4-bromophenyl)prop-2-en-1-one displays a planar prop-2-en-1-one unit, and the molecules are linked into dimers by hydrogen bonds and C—H⋯π interactions, forming a zigzag network in the crystal structure (Suwunwong et al., 2009). Similarly, the title compound (2E)-1-(2-Bromophenyl)-3-(4-bromophenyl)prop-2-en-1-one features a chalcone with 2-bromophenyl and 4-bromophenyl rings bonded to a propenone group, with observed weak intermolecular interactions contributing to the stability of the crystal packing (Jasinski et al., 2010).

Optoelectronic and Charge Transport Properties

Certain derivatives of (2E)-1-(3-Bromophenyl)-3-(4-tert-butylphenyl)prop-2-en-1-one have been researched for their optoelectronic and charge transport properties. The linear optical, second, and third-order nonlinear optical (NLO) properties, as well as transfer integrals of chalcone derivatives, have been explored both experimentally and theoretically. These studies reveal that such compounds are promising for use in various semiconductor devices due to their significant intra- and inter-molecular charge transport capabilities (Shkir et al., 2019).

Antimicrobial Properties

Research has also been conducted on the synthesis and characterization of substituted phenyl azetidines, which include derivatives of (2E)-1-(3-Bromophenyl)-3-(4-tert-butylphenyl)prop-2-en-1-one, for potential antimicrobial applications. These compounds have been evaluated for their effectiveness against various microbial strains, showing promise as antimicrobial agents (Doraswamy & Ramana, 2013).

properties

IUPAC Name

(E)-1-(3-bromophenyl)-3-(4-tert-butylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrO/c1-19(2,3)16-10-7-14(8-11-16)9-12-18(21)15-5-4-6-17(20)13-15/h4-13H,1-3H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFFSPXWXPVZEG-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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